![molecular formula C16H28N2O10 B14251635 (2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid CAS No. 374718-95-3](/img/structure/B14251635.png)
(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions may vary depending on the specific synthetic route chosen. Common reagents used in the synthesis may include amino acids, carboxylic acids, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization may be employed to purify the final product.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and pH, would be optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway chosen. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. It may interact with specific enzymes or receptors, leading to various physiological effects.
Medicine
In medicine, this compound might be investigated for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or other materials with unique properties.
作用機序
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation. Detailed studies would be required to elucidate the exact mechanism by which this compound exerts its effects.
類似化合物との比較
Similar Compounds
Similar compounds to “(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid” might include other amino acid derivatives or compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of multiple functional groups, which allow for diverse chemical reactions and potential applications. Comparing it with similar compounds would highlight its distinct properties and potential advantages in various applications.
特性
CAS番号 |
374718-95-3 |
|---|---|
分子式 |
C16H28N2O10 |
分子量 |
408.40 g/mol |
IUPAC名 |
(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid |
InChI |
InChI=1S/C16H28N2O10/c1-27-7-5-17(11(15(23)24)9-13(19)20)3-4-18(6-8-28-2)12(16(25)26)10-14(21)22/h11-12H,3-10H2,1-2H3,(H,19,20)(H,21,22)(H,23,24)(H,25,26)/t11-,12-/m0/s1 |
InChIキー |
SQWRTYDHJHFKBV-RYUDHWBXSA-N |
異性体SMILES |
COCCN(CCN(CCOC)[C@@H](CC(=O)O)C(=O)O)[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
COCCN(CCN(CCOC)C(CC(=O)O)C(=O)O)C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-](/img/structure/B14251565.png)
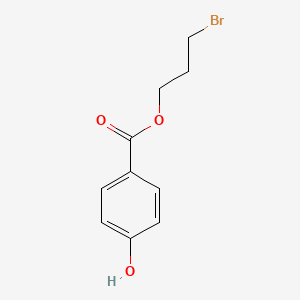
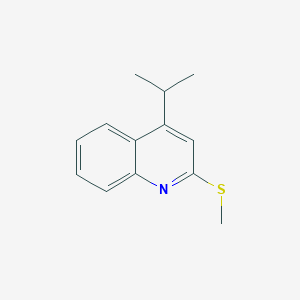
![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)
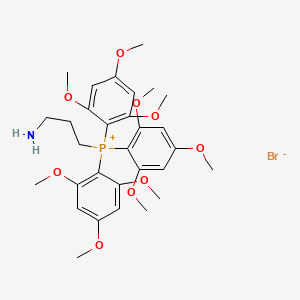
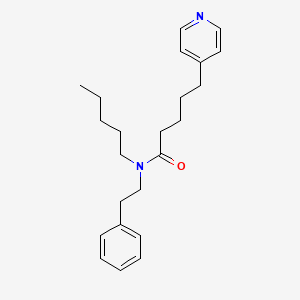
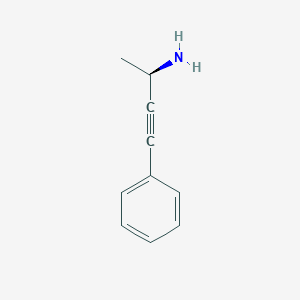
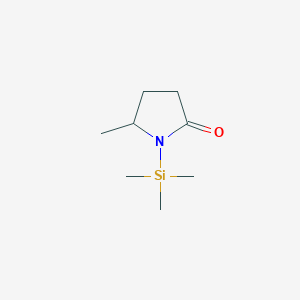
![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)
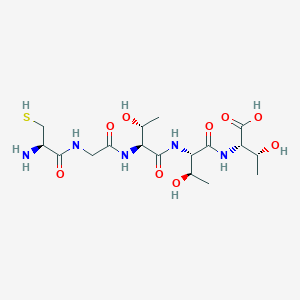
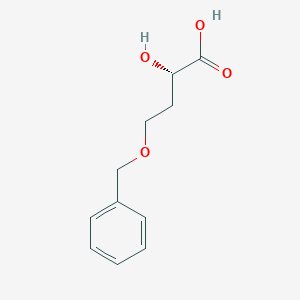
![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)
